Isotopic Purity and Labeling Position Ensure Reliable Quantification of 5-Hydroxy Flunixin Metabolite
5-Hydroxy Flunixin-d3 is specifically deuterated at the methyl group (methyl-d3), providing a mass shift of +3 Da relative to the unlabeled 5-Hydroxy Flunixin analyte (MW 312.24 g/mol vs. 315.27 g/mol). This mass difference is critical for MS/MS detection, as it allows the internal standard signal to be resolved from the analyte without isotopic overlap [1]. In contrast, Flunixin-d3 (parent drug deuterated analogue) exhibits a different molecular structure (C14H8D3F3N2O2, MW 299.28 g/mol) and retention time, which introduces differential matrix effects and ion suppression that are not representative of 5-Hydroxy Flunixin behavior . HPLC assay data from analytical reference material certificates confirm that 5-Hydroxy Flunixin-d3 meets a minimum purity of 99% by HPLC, ensuring minimal interference from impurities .
| Evidence Dimension | Isotopic Labeling Position and Mass Shift |
|---|---|
| Target Compound Data | Deuterated at methyl group (methyl-d3); MW 315.27 g/mol; purity ≥99% (HPLC) |
| Comparator Or Baseline | Unlabeled 5-Hydroxy Flunixin: MW 312.24 g/mol; Flunixin-d3: MW 299.28 g/mol; structurally different |
| Quantified Difference | +3 Da mass shift relative to unlabeled analyte; structural identity to target metabolite (vs. Flunixin-d3, which is parent drug analogue) |
| Conditions | LC-MS/MS analysis; HPLC purity determination per Honeywell Fluka R1456 certificate of analysis |
Why This Matters
Structural identity to the target analyte combined with a defined +3 Da mass shift is essential for accurate isotope dilution mass spectrometry, as it ensures identical extraction recovery, chromatographic retention time, and ionization efficiency between the internal standard and the 5-Hydroxy Flunixin metabolite.
- [1] Honeywell Fluka. 5-Hydroxyflunixin-d3 Analytical Standard. R1456. CAS 1185088-54-3. Molecular Weight: 315.27 g/mol. View Source
